Methyl 4-{4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-amido}benzoate
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Overview
Description
The compound is a complex organic molecule with multiple ring structures, including six-membered and ten-membered rings . It contains an imino group (a nitrogen atom double bonded to a carbon atom), an amido group (a nitrogen atom bonded to a carbon atom which is also bonded to an oxygen atom), and a benzoate group (a benzene ring bonded to a carboxylate group).
Molecular Structure Analysis
The molecule contains a total of 67 bonds, including 40 non-H bonds, 21 multiple bonds, 4 rotatable bonds, 3 double bonds, and 18 aromatic bonds . It also contains several ring structures, including six-membered rings, ten-membered rings, and a twelve-membered ring .Scientific Research Applications
HIV-RT Inhibitory Activity
A study explored the synthesis of tetracyclic iminosugars fused with benzo[e][1,3]thiazin-4-one and their inhibitory activities against HIV reverse transcriptase (RT). The compounds exhibited effective inhibition of RT activity, with certain compounds showing significant potency. This suggests that similar structural frameworks, potentially including the compound , might exhibit antiviral activities, particularly against HIV (Yin et al., 2016).
Synthesis of Oligonitriles
Research on (5-Imino-4,5-dihydro-3H-pyrrol-2-yl)amines demonstrated their utility as building blocks for synthesizing oligonitriles. These compounds underwent various reactions to yield novel heterocyclic scaffolds. The study highlighted the versatility of such imino-functionalities in synthesizing complex molecular structures, which could imply the utility of the compound in synthesizing diverse heterocyclic compounds (Marihart et al., 2007).
Antitumor Agents
A series of oxapenam derivatives, structurally related to bicyclic and tricyclic compounds, demonstrated antitumor activity. The study explored the structure-activity relationship within this class of compounds, indicating that similar bicyclic or tricyclic amide structures might have potential applications in cancer therapy (Singh & Micetich, 2003).
Synthetic Methodologies
Research into synthetic methodologies involving complex bicyclic and tricyclic systems, such as the Wolff-Kishner reduction of "twisted" amides, provides valuable insights into the synthesis of complex structures like the compound . These methodologies can be critical in synthesizing and studying the properties of such compounds for various applications (Bashore et al., 2003).
Antimicrobial Activity
Compounds with complex heterocyclic structures, including those with imino and amido functionalities, have been explored for their antimicrobial activity. A study on methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates demonstrated potent in vitro antibacterial and antifungal activities, suggesting potential applications of similar compounds in antimicrobial research (Bhat et al., 2015).
Safety and Hazards
properties
IUPAC Name |
methyl 4-[(4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-30-24(29)14-6-8-17(9-7-14)26-23(28)19-13-16-12-15-4-2-10-27-11-3-5-18(20(15)27)21(16)31-22(19)25/h6-9,12-13,25H,2-5,10-11H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVDDJICUDVNOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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